molecular formula C20H25N3O2S B6101524 N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide

N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide

Cat. No.: B6101524
M. Wt: 371.5 g/mol
InChI Key: WTSUILGJCQZOQR-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” is a synthetic organic compound that features a pyridine ring, a thiophene ring, and a piperidine ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific research applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-19(22-14-18-2-1-8-21-13-18)4-3-16-5-9-23(10-6-16)20(25)12-17-7-11-26-15-17/h1-2,7-8,11,13,15-16H,3-6,9-10,12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUILGJCQZOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, functional groups are introduced to form the pyridin-3-ylmethyl moiety.

    Synthesis of the thiophene derivative: The thiophene ring is functionalized to introduce the acetyl group at the 2-position.

    Formation of the piperidine ring: The piperidine ring is synthesized and functionalized to introduce the 1-(2-thiophen-3-ylacetyl) group.

    Coupling reactions: The pyridine, thiophene, and piperidine derivatives are coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized at specific positions on the pyridine, thiophene, or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)-3-[1-(2-furanylacetyl)piperidin-4-yl]propanamide: Similar structure with a furan ring instead of a thiophene ring.

    N-(pyridin-3-ylmethyl)-3-[1-(2-benzoyl)piperidin-4-yl]propanamide: Contains a benzoyl group instead of a thiophen-3-ylacetyl group.

Uniqueness

“N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide” is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness may translate to different biological activities or chemical reactivity.

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